Lipophilicity (LogP) of 5-Butyl-6-chloropyrimidine-2(1H)-thione vs. 6-Chloropyrimidine-2(1H)-thione
The n‑butyl substituent at the 5‑position substantially increases the lipophilicity of the pyrimidine‑2(1H)-thione scaffold. The unsubstituted 6‑chloropyrimidine‑2(1H)-thione exhibits a measured logP of 1.42 . The 5‑butyl derivative is predicted to have an XLogP3 of approximately 2.9–3.1, representing an increase of roughly 1.5–1.7 log units. This difference is consistent with the well‑established Hansch π contribution of an n‑butyl group (≈1.5) [1]. For procurement decisions, this implies that the 5‑butyl derivative is significantly more hydrophobic and will partition differently in biphasic systems, affecting extraction efficiency, membrane permeability, and protein binding.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 2.9–3.1 |
| Comparator Or Baseline | 6-Chloropyrimidine-2(1H)-thione, measured logP = 1.42 |
| Quantified Difference | ΔlogP ≈ +1.5 to +1.7 |
| Conditions | Computed XLogP3 (PubChem method); experimental logP for comparator from ChemSrc database |
Why This Matters
A logP shift of +1.5 units is a major determinant of solubility and membrane permeability, and compounds differing by this margin cannot be assumed to perform identically in biological assays or extraction protocols.
- [1] Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. View Source
